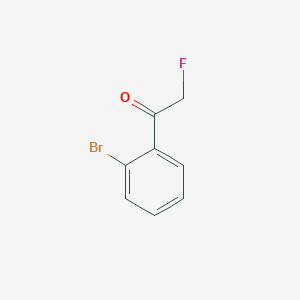

1-(2-Bromophenyl)-2-fluoroethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromophenyl)-2-fluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYUJOUGJDWFFOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CF)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50568105 | |

| Record name | 1-(2-Bromophenyl)-2-fluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50568105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135774-34-4 | |

| Record name | 1-(2-Bromophenyl)-2-fluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50568105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-bromophenyl)-2-fluoroethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 2 Bromophenyl 2 Fluoroethanone and Its Analogues

Conventional and Evolving Synthetic Pathways Towards Halogenated Acetophenones

The traditional and more recent methods for synthesizing halogenated acetophenones often involve the strategic introduction of halogen atoms onto a pre-existing acetophenone (B1666503) framework or the construction of the ketone itself with the desired halogen substituents.

Strategies for Alpha-Fluoroketone Synthesis from Precursor Acetophenones

The direct fluorination at the α-position of acetophenones is a primary strategy for synthesizing α-fluoroketones. A variety of reagents and conditions have been developed to achieve this transformation efficiently.

One common approach involves the use of electrophilic fluorinating agents. For instance, the use of 1-fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), known as Accufluor NFTh, in methanol (B129727) has been shown to be effective for the direct and regiospecific fluorofunctionalization of the α-carbonyl position in ketones without requiring prior activation of the molecule. organic-chemistry.org This method has been successfully applied to a range of ketones, including those with aromatic rings, and offers high yields. organic-chemistry.org

Another method utilizes hypervalent iodine reagents. The direct fluorination of acetophenone derivatives using iodosylarenes and a triethylamine-hydrogen fluoride (B91410) complex (TEA·5HF) provides the corresponding α-fluoroketone derivatives in good yields under mild conditions. acs.org This method is applicable to a variety of acetophenones, including acetonaphthones and other substituted derivatives. acs.org

Furthermore, the choice of fluorinating agent and solvent system can significantly influence the reaction's success. Research has compared various N-F reagents and found that NFTh in methanol is a highly effective combination for achieving high yields in α-fluorination. organic-chemistry.org

| Precursor | Reagent(s) | Solvent | Product | Yield |

| Acetophenone | Iodosylarene, TEA·5HF | - | α-Fluoroacetophenone | Good |

| Acetophenone Derivatives | Accufluor NFTh | Methanol | α-Fluoroketone Derivatives | High |

| Keto Steroids | Accufluor NFTh | Methanol | α-Fluorinated Keto Steroids | High |

Regioselective Bromination Techniques for Aromatic Systems

Achieving regioselective bromination of the aromatic ring in acetophenones is crucial for synthesizing compounds like 1-(2-Bromophenyl)-2-fluoroethanone. The directing effects of the substituents on the aromatic ring play a key role in determining the position of bromination.

For aromatic compounds with electron-donating groups, direct bromination with Br2 in the presence of o-xylylenebis(triphenylphosphonium)peroxodisulfate in acetonitrile (B52724) can achieve high regioselectivity and excellent yields. tsijournals.com The use of lithium bromide as a brominating agent also affords monobrominated compounds with high regioselectivity under neutral conditions. tsijournals.com

In the case of acetophenone, nuclear halogenation to introduce a bromine atom onto the aromatic ring is dependent on the formation of an aluminum chloride complex. orgsyn.org Using at least one equivalent of aluminum chloride directs the halogenation to the aromatic ring. orgsyn.org Specifically, to synthesize 3-bromoacetophenone, bromine is added to a well-stirred mixture of acetophenone and aluminum chloride. orgsyn.org

The choice of brominating agent and reaction conditions can also influence the site of bromination. For example, using N-bromosuccinimide (NBS) under solvent-free conditions can lead to α-bromination of ketones, while conducting the reaction in water can result in ring functionalization for certain substituted aromatic ketones. researchgate.net Zeolites and NBS on silica (B1680970) gel have also been employed to achieve high para-selectivity in the electrophilic bromination of aromatic substrates. nih.gov

| Aromatic Compound | Brominating Agent | Conditions | Product | Selectivity |

| Aromatic compounds with electron-donating groups | Br2, o-xylylenebis(triphenylphosphonium)peroxodisulfate | Acetonitrile | Monobromo compounds | High |

| Aromatic compounds with electron-donating groups | LiBr | Neutral, Acetonitrile | Monobromo compounds | High |

| Acetophenone | Br2, AlCl3 | Molten | 3-Bromoacetophenone | Nuclear halogenation |

| Methoxy substituted aromatic ketones | NBS | Water | Ring functionalization | - |

| Arenes | NBS | Acetonitrile | para-Bromoarenes | High |

Sequential Introduction of Halogen and Ketone Functionalities

The synthesis of this compound can be conceptualized through the sequential introduction of the necessary functional groups. This often involves α-halogenation of a pre-brominated acetophenone or vice-versa.

The α-halogenation of ketones is a well-established reaction that can be carried out under acidic or basic conditions. wikipedia.org In an acidic medium, the reaction typically proceeds through an enol intermediate, and usually, only one α-hydrogen is replaced. wikipedia.orglibretexts.org The rate of this reaction is often independent of the halogen concentration, suggesting that the formation of the enol is the rate-determining step. libretexts.orglibretexts.org

For the synthesis of α-fluoroacetophenones, a common strategy is the α-bromination of acetophenone followed by a halogen exchange reaction. For example, α-bromoacetophenone can be treated with a fluoride source to yield α-fluoroacetophenone. google.com One method employs potassium fluoride (KF) as the fluorine source with poly(oxyethylene glycol) 400 as a phase transfer catalyst in acetonitrile. google.com Another approach uses tetrabutylammonium (B224687) fluoride (TBAF) as the main fluorine source. google.com

A continuous preparation method for α-fluoroacetophenone from acetophenone has also been developed. This involves a two-step process where acetophenone is first reacted with bromine in an alcohol solvent, followed by reaction with triethylamine (B128534) trihydrogen trifluoride in a solvent like dimethylformamide or dimethyl sulfoxide. google.com

Synthetic Routes Involving Vinyl Azides

An innovative and mild method for the synthesis of α-fluoroketones involves the fluorination of vinyl azides. acs.orgnih.govorganic-chemistry.org This transition-metal-free protocol utilizes Selectfluor as the fluorine source and proceeds under gentle reaction conditions. acs.orgorganic-chemistry.org

The reaction mechanism is believed to involve a single-electron transfer (SET) and a subsequent fluorine atom transfer. nih.govorganic-chemistry.org This method exhibits excellent functional group tolerance, accommodating a variety of substituents on the aromatic ring as well as alkenyl and alkynyl groups. acs.orgorganic-chemistry.org The reaction is typically carried out in acetonitrile with sodium bicarbonate as the base and a small amount of water, which has been shown to be the source of the oxygen atom in the resulting ketone. organic-chemistry.org This approach provides moderate to good yields of α-fluoroketones and is a significant advancement over methods that require harsh conditions or expensive metals. acs.orgorganic-chemistry.org

Green Chemistry Approaches in the Synthesis of this compound Analogues

In recent years, the principles of green chemistry have become increasingly important in chemical synthesis, aiming to reduce waste, use less hazardous materials, and improve energy efficiency.

Utilization of Sustainable Solvents and Solvent-Free Reaction Conditions

A key aspect of green chemistry is the replacement of traditional volatile and often toxic organic solvents with more sustainable alternatives. Water is considered a green solvent, and its use in organic reactions is highly desirable. frontiersin.org For instance, a micellar system using the ionic amphiphile sodium dodecyl sulfate (B86663) (SDS) in water has been developed for the direct regioselective fluorination of ketones with Selectfluor. organic-chemistry.org

Bio-based solvents, derived from renewable resources, offer another sustainable option. sigmaaldrich.com Examples include 2-methyltetrahydrofuran, which is a safer alternative to dichloromethane (B109758) and tetrahydrofuran, and cyclopentyl methyl ether, a substitute for other ether solvents. sigmaaldrich.com Ethyl lactate, derived from the fermentation of sugar, is a greener alternative to ethyl acetate (B1210297) and acetone. sigmaaldrich.com Dimethyl carbonate (DMC) is also promoted as a green reagent and solvent, replacing more toxic methylating agents. frontiersin.org

Solvent-free reaction conditions represent an ideal green chemistry approach, as they eliminate solvent waste entirely. researchgate.net Mechanochemical methods, such as grinding reagents together in a mortar and pestle or using a vortex mixer, can facilitate reactions without the need for a solvent. researchgate.net For example, the α-bromination of acetophenone with NBS and p-toluenesulfonic acid can be carried out under solvent-free conditions. researchgate.netresearchgate.net Similarly, the halogenation of some aromatic ketones has been achieved in excellent yields by grinding the reagents with Oxone®. nih.gov

| Green Approach | Example Reaction/Solvent | Benefits |

| Sustainable Solvents | ||

| Water | Direct regioselective fluorination of ketones using a micellar system. organic-chemistry.org | Environmentally benign, reduces waste. frontiersin.org |

| 2-Methyltetrahydrofuran | General solvent replacement for dichloromethane and tetrahydrofuran. sigmaaldrich.com | Safer, derived from renewable resources. sigmaaldrich.com |

| Cyclopentyl Methyl Ether | General solvent replacement for tetrahydrofuran, MTBE, and 1,4-dioxane. sigmaaldrich.com | Safer, produced with 100% atom economy. sigmaaldrich.com |

| Ethyl Lactate | General solvent replacement for ethyl acetate and acetone. sigmaaldrich.com | Safer, biodegradable, from renewable resources. sigmaaldrich.com |

| Solvent-Free Conditions | ||

| Mechanochemistry | α-bromination of acetophenone with NBS and p-toluenesulfonic acid. researchgate.netresearchgate.net | Eliminates solvent waste, energy-efficient. researchgate.net |

| Grinding | Halogenation of aromatic ketones with Oxone®. nih.gov | Simple work-up, eliminates solvent. nih.gov |

Microwave-Assisted and Ultrasound-Promoted Synthetic Protocols

Modern synthetic chemistry increasingly employs energy sources like microwave irradiation and ultrasound to enhance reaction rates, improve yields, and promote greener processes. These techniques are particularly effective alternatives to conventional heating methods for the synthesis of halogenated ketone derivatives.

Microwave-Assisted Synthesis: Microwave irradiation accelerates organic reactions by directly heating the solvent and reactants through dielectric heating. mdpi.com This process leads to rapid and uniform temperature increases throughout the reaction mixture, often resulting in dramatically reduced reaction times, higher product yields, and cleaner reaction profiles with fewer side products. mdpi.comorganic-chemistry.org For instance, the synthesis of various α-haloketones has been significantly improved using microwave assistance. mdpi.comtandfonline.com The dehalogenation of α-haloketones using zinc and ammonium (B1175870) chloride in ethanol (B145695) under microwave irradiation can be completed in just 0.5 minutes with excellent yields. tandfonline.com Similarly, the bromination of aryl ketones using Br₂ in glacial acetic acid can be accomplished in 5 hours via microwave heating. mdpi.com These examples underscore the potential of microwave-assisted protocols to expedite the synthesis of intermediates required for this compound or the fluorination step itself. A key advantage is the ability to perform solvent-free reactions, which aligns with the principles of green chemistry. mdpi.com

Ultrasound-Promoted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides activation through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. organic-chemistry.orgekb.egyoutube.com This phenomenon generates localized hot spots with extremely high temperatures and pressures, which can accelerate reaction rates. ekb.eg Ultrasound-promoted synthesis is recognized as an environmentally friendly method that often leads to higher yields in shorter reaction times compared to conventional methods. youtube.comnih.gov It has been successfully applied to the synthesis of various heterocyclic compounds and in C-H functionalization of ketones. organic-chemistry.orgnih.gov For example, ultrasound irradiation has been shown to be highly effective for synthesizing rhodanines and coumarins in water, significantly reducing reaction times from hours to minutes. nih.gov This technology offers a powerful tool for the efficient synthesis of this compound analogues, potentially under milder, catalyst-free, and aqueous conditions. organic-chemistry.orgnih.gov

Table 1: Comparison of Conventional and Energy-Assisted Synthetic Methods for Ketone Derivatives

| Reaction Type | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Dehalogenation of α-haloketones | Microwave | 0.5 min | Excellent | tandfonline.com |

| Synthesis of rhodanines | Ultrasound | 3-5 min | High | nih.gov |

| Synthesis of coumarins | Ultrasound | Shorter than conventional | Higher than conventional | organic-chemistry.org |

| Synthesis of 2-aminothiophenes | Ultrasound | Shorter than conventional | Higher than conventional | nih.gov |

Catalytic Strategies for Enhanced Efficiency and Selectivity

Catalysis is fundamental to modern organic synthesis, offering pathways to increased reaction efficiency, improved selectivity, and milder reaction conditions. For the synthesis of this compound, phase-transfer catalysis and heterogeneous catalysis are particularly relevant strategies.

Phase-Transfer Catalysis (PTC): Phase-transfer catalysis is a powerful methodology for facilitating reactions between reactants located in different immiscible phases, such as a solid or aqueous inorganic salt and an organic substrate dissolved in an organic solvent. crdeepjournal.org This is highly applicable to nucleophilic fluorination, where an inorganic fluoride salt (e.g., KF or CsF) must react with an organic precursor like an α-bromoketone. A phase-transfer catalyst, typically a quaternary ammonium or phosphonium (B103445) salt, transports the fluoride anion from the aqueous/solid phase into the organic phase as a lipophilic ion pair, where it can react with the substrate. crdeepjournal.org

This technique offers numerous advantages, including the use of inexpensive reagents, milder reaction conditions, and reduced cycle times. crdeepjournal.org For fluorination reactions, chiral phase-transfer catalysts can be employed to achieve enantioselective synthesis, which is critical for the production of chiral drug intermediates. nih.govox.ac.uk A novel approach known as Hydrogen Bonding Phase-Transfer Catalysis (HB-PTC) utilizes chiral bis-urea catalysts to transport and activate alkali metal fluorides for asymmetric nucleophilic fluorinations, opening new avenues for synthesizing enantioenriched fluorinated molecules. nih.govox.ac.uk

Heterogeneous Catalysis: Heterogeneous catalysis involves the use of a catalyst that exists in a different phase from the reactants, typically a solid catalyst with liquid or gaseous reactants. nih.gov The primary advantage of this approach is the ease of separation of the catalyst from the reaction mixture, which simplifies product purification and allows for catalyst recycling, thereby reducing waste and cost. nih.gov In the context of synthesizing this compound, a heterogeneous catalyst could be employed in the halogenation or fluorination steps. For example, solid-supported reagents or catalysts can enhance reaction efficiency and selectivity. The combination of heterogeneous catalysis with ultrasound or microwave irradiation has proven to be a particularly powerful and green strategy, leading to shorter reaction times and higher yields. nih.gov

Principles of Atom Economy and Waste Reduction in Process Design

Green chemistry principles are increasingly integral to the design of synthetic routes, aiming to minimize environmental impact and enhance sustainability. Atom economy and waste reduction are central tenets of this philosophy. chemistry-teaching-resources.comwikipedia.org

Atom Economy: Developed by Barry Trost, atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. wikipedia.org It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. wikipedia.orgsavemyexams.com

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Unlike reaction yield, which only considers the amount of product obtained, atom economy accounts for all atoms involved, highlighting the generation of by-products. chemistry-teaching-resources.comsavemyexams.com Addition and rearrangement reactions are inherently 100% atom-economical as all reactant atoms are incorporated into the final product. chemistry-teaching-resources.comsavemyexams.com In contrast, substitution and elimination reactions generate by-products and thus have lower atom economies. savemyexams.comscranton.edu

For the synthesis of this compound, a key step is often the nucleophilic substitution of a leaving group (e.g., bromine) with fluoride. The choice of fluorinating agent significantly impacts the atom economy.

Table 2: Illustrative Atom Economy Calculation for the Fluorination of 1-(2-Bromophenyl)-2-bromoethanone

| Reactants | Desired Product | By-product | % Atom Economy |

|---|---|---|---|

| 1-(2-Bromophenyl)-2-bromoethanone (277.9 g/mol) + KF (58.1 g/mol) | This compound (217.0 g/mol) | KBr (119.0 g/mol) | 64.6% |

| 1-(2-Bromophenyl)-2-bromoethanone (277.9 g/mol) + Selectfluor (354.2 g/mol) | (Complex reaction, not a simple substitution) |

Note: This is a simplified calculation for a substitution reaction. The use of electrophilic fluorinating agents like Selectfluor involves different reaction mechanisms with generally lower atom economy.

Waste Reduction: Designing synthetic routes with high atom economy is a fundamental strategy for waste reduction. The industrial synthesis of ibuprofen (B1674241) is a classic example, where a newer, three-step process with 77% atom economy replaced an older six-step route with only 40% atom economy, drastically reducing waste. chemistry-teaching-resources.com By choosing reactions that are inherently more atom-economical and by designing processes where by-products are minimized or are non-hazardous and can be recycled, chemists can significantly reduce the environmental footprint of chemical manufacturing. savemyexams.com

Synthesis of Key Precursors and Advanced Intermediates for this compound Derivatization

The synthesis of this compound relies on the availability of suitable precursors and advanced intermediates. A common and direct precursor is an α-halo-2-bromoacetophenone, such as 1-(2-bromophenyl)-2-bromoethanone.

Synthesis of 2-Bromoacetophenone Precursors: The starting material, 2-bromoacetophenone, can be synthesized via Friedel-Crafts acylation of bromobenzene. orgsyn.org However, a more common laboratory and industrial route involves the direct α-bromination of acetophenone or its derivatives. thieme-connect.comnih.gov Various brominating agents and conditions can be used, including elemental bromine (Br₂) in a suitable solvent, or combinations like H₂O₂-HBr. nih.govorganic-chemistry.org To synthesize the specific precursor for the title compound, 2'-bromoacetophenone (B1265738) would be the ideal starting material, which can itself be prepared from m-aminoacetophenone through diazotization and Sandmeyer reactions. google.com This intermediate would then undergo α-halogenation. For example, α-bromination of an acetophenone derivative can yield the corresponding phenacyl bromide, a versatile intermediate. thieme-connect.comsigmaaldrich.com

Synthesis of this compound: Starting from an α-halo precursor like 1-(2-bromophenyl)-2-bromoethanone, the final product can be obtained through a nucleophilic substitution reaction. This typically involves reacting the α-bromoketone with a fluoride source. organic-chemistry.orgnih.gov As discussed, phase-transfer catalysis is often employed to facilitate this step using alkali metal fluorides (e.g., KF). nih.gov Alternatively, other fluorinating agents like Selectfluor can be used, often in conjunction with organocatalysis to achieve asymmetric fluorination if a chiral center is desired. acs.org

Advanced Intermediates for Derivatization: The core structure of this compound can be modified by first synthesizing key intermediates that allow for further chemical transformations. For example, the reduction of the ketone precursor, 2-bromoacetophenone, can yield 1-(2-bromophenyl)ethanol. prepchem.comnih.gov This alcohol can then serve as a versatile intermediate. Its hydroxyl group can be derivatized, or it can be oxidized back to the ketone after other modifications have been made to the molecule. These intermediates are crucial for building libraries of analogues for structure-activity relationship (SAR) studies in drug discovery. The α-haloketone functionality itself is a powerful building block for synthesizing a wide variety of heterocyclic compounds, such as thiazoles and pyrroles, by reacting with appropriate nucleophiles. wikipedia.org

Elucidation of Reaction Mechanisms Involving 1 2 Bromophenyl 2 Fluoroethanone

Nucleophilic Reactivity at the Carbonyl Center

The carbonyl group in 1-(2-Bromophenyl)-2-fluoroethanone is a primary site for nucleophilic reactions, a characteristic that is significantly modulated by the adjacent halogen atoms.

The carbonyl carbon in aldehydes and ketones is inherently electrophilic due to the polarization of the carbon-oxygen double bond. In α-haloketones, this electrophilicity is further enhanced. nih.gov The presence of the electron-withdrawing fluorine atom at the α-position in this compound intensifies the partial positive charge on the carbonyl carbon through a negative inductive effect. This makes the carbonyl group more susceptible to nucleophilic attack compared to non-halogenated ketones. nih.govlibretexts.org

Stereoelectronic effects, which involve the spatial arrangement of orbitals, play a crucial role in the reactivity of α-haloketones. For a nucleophilic attack to be effective, optimal orbital overlap is required. Research on various α-halogenated ketones has shown that the reactivity is not solely dependent on electronegativity. nih.gov

It is established that orbital overlap between the developing orbitals in the transition state and the adjacent carbonyl group activates the molecule for both nucleophilic addition and substitution. nih.gov However, the specific halogen atom influences the preferred conformation and, consequently, the reactivity. Computational and experimental studies on the borohydride (B1222165) reduction of various α-haloketones have indicated that α-fluoro ketones can be slightly less reactive than their α-chloro and α-bromo counterparts. nih.gov This counterintuitive result is attributed to conformational preferences. The most reactive conformation, where the carbon-halogen bond is orthogonal to the plane of the carbonyl group, allows for optimal stereoelectronic stabilization of the transition state. In the case of α-fluoroketones, this conformation may be less favored, leading to a modest decrease in reactivity compared to other α-haloketones. nih.gov

Nucleophilic addition to the carbonyl group of this compound follows a well-established mechanism. The process begins with the attack of a nucleophile on the electrophilic carbonyl carbon. libretexts.org This initial attack leads to the rehybridization of the carbon atom from sp² to sp³, forming a tetrahedral alkoxide intermediate. masterorganicchemistry.com In a subsequent step, this intermediate is typically protonated by an acid source to yield an alcohol product. libretexts.org

The nature of the nucleophile determines whether the addition is reversible or irreversible. Strong nucleophiles, such as hydride reagents or Grignard reagents, result in irreversible additions. masterorganicchemistry.com For α-haloketones, nucleophilic addition to the carbonyl is in constant competition with nucleophilic substitution at the α-carbon. nih.gov The choice of nucleophile and reaction conditions can be tailored to favor one pathway over the other. jove.com

Substitution Reactions Involving Halogen Moieties

The presence of a fluorine atom on the carbon adjacent to the carbonyl group makes this position a key site for nucleophilic substitution reactions.

The C-F bond at the α-position of this compound is highly activated towards nucleophilic substitution. The inductive effect of the adjacent carbonyl group enhances the polarity of the carbon-halogen bond, making the α-carbon significantly electron-deficient and an excellent electrophilic site. nih.gov

The predominant mechanism for nucleophilic substitution in α-haloketones is the Sₙ2 pathway. jove.comjove.com This mechanism involves a single, concerted step where the nucleophile attacks the α-carbon from the backside relative to the leaving group (fluorine), leading to an inversion of stereochemistry if the carbon is chiral. byjus.com The Sₙ2 reaction rate is dependent on the concentrations of both the α-haloketone and the nucleophile. chemicalnote.comlibretexts.org

Conversely, the Sₙ1 mechanism is generally disfavored for α-haloketones. jove.comjove.com An Sₙ1 reaction would proceed through a two-step mechanism involving the formation of an α-carbonyl carbocation intermediate. This intermediate is significantly destabilized by the adjacent carbonyl group. The electron-withdrawing nature of the carbonyl and the electrostatic repulsion between the positive charge of the carbocation and the dipole of the carbonyl group make its formation energetically unfavorable. jove.com

However, under specific conditions, such as with substrates capable of forming more stabilized carbocations or in the presence of reagents like silver salts that can assist in halide abstraction, an Sₙ1 pathway can become accessible. nih.gov

Kinetic and mechanistic studies of related α-haloketones provide insight into the probable behavior of this compound. The key distinction between Sₙ1 and Sₙ2 reactions lies in their kinetics.

| Characteristic | Sₙ1 Pathway | Sₙ2 Pathway |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Molecularity | Unimolecular byjus.com | Bimolecular byjus.com |

| Rate-Determining Step | Formation of carbocation masterorganicchemistry.com | Nucleophilic attack masterorganicchemistry.com |

| Stereochemistry | Racemization/Epimerization nih.govmasterorganicchemistry.com | Inversion of configuration byjus.commasterorganicchemistry.com |

| Substrate Preference | Tertiary > Secondary | Primary > Secondary |

This table summarizes the fundamental kinetic and stereochemical differences between Sₙ1 and Sₙ2 reaction pathways.

Computational studies, for instance on α-bromoacetophenone, have been used to model the reaction pathways and calculate activation energies for Sₙ2 reactions with various nucleophiles, providing a deeper understanding of the factors that drive these substitutions. up.ac.zaup.ac.za

Stereochemical outcomes are powerful diagnostic tools for determining the operative mechanism. A study on the fluorination of chiral α-bromo arylacetates demonstrated that the reaction pathway is highly dependent on the reagents used. While some conditions led to epimerization of the product, indicative of an Sₙ1 process involving a carbocation intermediate, other conditions resulted in a clear inversion of stereochemistry, confirming an Sₙ2 pathway. nih.gov These findings underscore that while the Sₙ2 mechanism is generally dominant for α-haloketones, a contribution from an Sₙ1 pathway cannot always be excluded, particularly with substrates that have stabilizing features or under specific reaction conditions. nih.gov

Nucleophilic Aliphatic Substitution (SN1 and SN2) at the Alpha-Carbon

Stereochemical Outcomes: Retention, Inversion, and Racemization

The stereochemical outcome of a nucleophilic substitution reaction provides valuable insight into the underlying mechanism.

Inversion of Configuration: A hallmark of the SN2 mechanism is the inversion of stereochemistry at the reaction center. masterorganicchemistry.comup.ac.za This occurs because the nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack). masterorganicchemistry.com For a chiral α-carbon in this compound, an SN2 reaction would lead to a product with the opposite configuration.

Racemization: The SN1 reaction proceeds through a planar carbocation intermediate. masterorganicchemistry.com The nucleophile can attack this intermediate from either face with equal probability, leading to a mixture of enantiomers, a process known as racemization. stackexchange.com However, complete racemization is not always observed, and a slight excess of the inversion product is often found. stackexchange.com This is attributed to the formation of ion pairs, where the departing leaving group can partially shield one face of the carbocation from the incoming nucleophile. stackexchange.com

Retention of Configuration: Retention of stereochemistry is less common in simple SN1 and SN2 reactions but can be observed under specific circumstances, such as when a double inversion occurs or through neighboring group participation. rsc.orgyoutube.com

Nucleophilic Aromatic Substitution (SNAr) on the Bromophenyl Ring

Aryl halides, such as the bromophenyl group in this compound, are generally unreactive towards nucleophilic substitution under standard SN1 and SN2 conditions. wikipedia.org However, under specific circumstances, nucleophilic aromatic substitution (SNAr) can occur. wikipedia.orglibretexts.org The SNAr mechanism typically proceeds via a two-step addition-elimination pathway. pressbooks.pub

Activation by Electron-Withdrawing Groups and Mechanistic Pathways

For SNAr to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. pressbooks.pubnumberanalytics.commasterorganicchemistry.com These EWGs stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.orgmasterorganicchemistry.com

In this compound, the acetyl group (-COCH₂F) attached to the benzene (B151609) ring is an electron-withdrawing group. numberanalytics.com This group deactivates the ring towards electrophilic substitution but activates it towards nucleophilic attack, particularly at the ortho and para positions relative to the carbonyl group. numberanalytics.com Since the bromine atom is in the ortho position to the acetyl group, the ring is activated for SNAr at the carbon bearing the bromine.

The mechanistic pathway involves:

Addition: A nucleophile attacks the carbon atom attached to the bromine, leading to the formation of a resonance-stabilized carbanion (Meisenheimer complex). pressbooks.pub The negative charge is delocalized onto the ortho and para positions, and importantly, onto the oxygen atom of the carbonyl group. numberanalytics.commasterorganicchemistry.com

Elimination: The leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored. pressbooks.pub

Electrophilic Aromatic Substitution on the Bromophenyl Moiety

While the bromophenyl ring is activated towards nucleophilic attack, it is deactivated towards electrophilic aromatic substitution (EAS).

Regioselectivity and Deactivating Effects of Substituents

Both the bromo group and the acetyl group are deactivating for electrophilic aromatic substitution, making the reaction slower than that of benzene itself. masterorganicchemistry.comopenstax.orglibretexts.org

Bromo Group: Halogens are deactivating due to their strong electron-withdrawing inductive effect, which outweighs their weaker electron-donating resonance effect. masterorganicchemistry.comopenstax.org However, they are ortho, para-directing because the resonance donation, although weak, stabilizes the carbocation intermediate when the electrophile attacks at these positions. openstax.orgwikipedia.org

Acetyl Group: The carbonyl group is a strong deactivating group due to both its inductive and resonance effects, which withdraw electron density from the ring. masterorganicchemistry.comwikipedia.org This makes the ring significantly less nucleophilic. The acetyl group is a meta-director because the deactivating resonance effect is most pronounced at the ortho and para positions, leaving the meta position as the least deactivated site for electrophilic attack. wikipedia.org

When both a bromo and an acetyl group are present, their directing effects must be considered. The bromine directs ortho and para to itself, and the acetyl group directs meta to itself. The positions on the ring will have varying degrees of deactivation, and the site of electrophilic attack will depend on the specific reaction conditions and the nature of the electrophile.

Elimination Reactions

In addition to substitution reactions, this compound can potentially undergo elimination reactions, particularly in the presence of a strong, non-nucleophilic base. This would involve the removal of a proton from the carbon adjacent to the carbonyl group and the fluoride (B91410) leaving group, to form an α,β-unsaturated ketone. The formation of α-fluoroenones from α-chloro-α-fluoroketones through base-mediated elimination has been reported. researchgate.net Similarly, α-fluoroketones can be converted to their corresponding defluorinated ketones. whiterose.ac.uk

Dehydrohalogenation Pathways (HBr and HF elimination)

Dehydrohalogenation is an elimination reaction that involves the removal of a hydrogen halide from a substrate. In the case of this compound, the potential exists for the elimination of either hydrogen bromide (HBr) or hydrogen fluoride (HF).

The elimination of HBr would involve the abstraction of a proton from the carbon adjacent to the carbonyl group (the α-carbon) and the departure of the bromide ion from the phenyl ring. However, the removal of a halogen from an aromatic ring is generally difficult under standard elimination conditions due to the high strength of the sp² C-Br bond.

More commonly, dehydrohalogenation in α-haloketones involves the removal of a hydrogen and a halogen from the α and β positions relative to the carbonyl group. In this compound, this would correspond to the elimination of HF. This process is typically promoted by a base, which abstracts the acidic α-hydrogen, leading to the formation of an enolate intermediate. Subsequent elimination of the fluoride ion results in the formation of an α,β-unsaturated ketone. The mechanism for the dehydrohalogenation of a haloalkane with a hydroxide (B78521) base involves the hydroxide ion abstracting a proton, leading to a cascade of electron pair movements that form a carbon-carbon double bond and expel the halide ion. libretexts.orgyoutube.com Theoretical studies on the thermal decomposition of ethane (B1197151) fluorides suggest a four-membered cyclic transition state for HF elimination. researchgate.net

The relative ease of elimination of HF versus HBr is influenced by several factors, including the acidity of the α-proton and the stability of the leaving group. The electron-withdrawing nature of the carbonyl group increases the acidity of the α-hydrogens, facilitating their removal by a base.

Competition Between Substitution and Elimination Processes

The reaction of this compound with a nucleophile/base can lead to either substitution or elimination products. The competition between these two pathways is governed by several factors, including the nature of the substrate, the strength and concentration of the nucleophile/base, the solvent, and the temperature. libretexts.org

Substrate Structure: The substrate for substitution and elimination reactions is typically an alkyl halide. masterorganicchemistry.com In this compound, the fluorine atom is on a primary carbon, which generally favors SN2 substitution. libretexts.org However, the presence of the adjacent carbonyl group can influence the reaction pathway.

Nucleophile/Base Strength: Strong, sterically hindered bases favor elimination (E2 mechanism), whereas strong, unhindered nucleophiles favor substitution (SN2 mechanism). docbrown.infochadsprep.com Weakly basic nucleophiles favor SN1 and E1 pathways, though the primary nature of the halide in this compound makes a carbocation intermediate less likely. docbrown.infolumenlearning.com

Solvent: Polar aprotic solvents generally favor SN2 reactions, while polar protic solvents can favor SN1 reactions. lumenlearning.com For elimination reactions, less polar solvents like ethanol (B145695) tend to favor the E2 pathway. libretexts.orgdocbrown.info

Temperature: Higher temperatures generally favor elimination over substitution. libretexts.orgmasterorganicchemistry.com This is because elimination reactions have higher activation energies and result in an increase in the number of molecules, leading to a more positive entropy change.

The interplay of these factors determines the major product of the reaction. For instance, using a strong, bulky base like potassium tert-butoxide in a non-polar solvent would likely favor the elimination of HF to form 2-bromo-1-phenyl-2-propen-1-one. Conversely, a good, non-basic nucleophile like iodide in a polar aprotic solvent would likely lead to the substitution of the fluorine atom.

| Factor | Favors Substitution | Favors Elimination |

| Substrate | Primary > Secondary > Tertiary | Tertiary > Secondary > Primary |

| Nucleophile/Base | Strong, unhindered nucleophile | Strong, hindered base |

| Solvent | Polar aprotic (SN2), Polar protic (SN1) | Less polar (e.g., ethanol) |

| Temperature | Lower temperatures | Higher temperatures |

Rearrangement Processes

In addition to substitution and elimination, this compound can potentially undergo rearrangement reactions, particularly under conditions that favor the formation of reactive intermediates like carbocations.

Carbocation Rearrangements in Unimolecular Pathways

Unimolecular substitution (SN1) and elimination (E1) reactions proceed through a carbocation intermediate. quizlet.comyoutube.com The formation of a carbocation from this compound would involve the departure of the fluoride ion. However, the formation of a primary carbocation is energetically unfavorable. docbrown.info

Should a carbocation form, it could potentially undergo rearrangement to a more stable carbocation. For instance, a hydride shift from the adjacent carbon is a possibility, although in this specific molecule, it would still result in a primary carbocation. The stability of the carbocation is a key factor in determining the likelihood of unimolecular pathways. docbrown.info Given the primary nature of the carbon bearing the fluorine, SN1 and E1 reactions, and thus carbocation rearrangements, are generally not favored for this compound. lumenlearning.com

Halogen Migrations and Other Intramolecular Rearrangements

Intramolecular rearrangements involving halogen migration have been observed in other α-haloketones. For example, gold catalysts have been shown to effect selective 1,2-halogen migrations in haloallenyl ketones, proceeding through a proposed halirenium intermediate to form halofurans. organic-chemistry.orgnih.govnih.gov While this specific type of rearrangement may not be directly applicable to this compound due to its structure, it highlights the possibility of complex intramolecular processes.

Another potential rearrangement is the Favorskii rearrangement, which occurs with α-haloketones in the presence of a base. This rearrangement proceeds through a cyclopropanone (B1606653) intermediate to yield a carboxylic acid derivative. The mechanism involves the formation of an enolate, followed by intramolecular nucleophilic attack to displace the halide and form the cyclopropanone ring. Subsequent attack by a nucleophile (like hydroxide) on the cyclopropanone leads to the rearranged product. The presence of the bromine atom on the phenyl ring could potentially influence the course of such a rearrangement.

Computational and Theoretical Investigations of 1 2 Bromophenyl 2 Fluoroethanone

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the physicochemical characteristics of molecules like 1-(2-Bromophenyl)-2-fluoroethanone. These methods solve the Schrödinger equation for a given molecule, yielding information about its energy, electron distribution, and other properties.

Density Functional Theory (DFT) Applications in Predicting Molecular Properties and Reaction Pathways

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. It is particularly effective for studying the electronic properties of molecules. For aromatic ketones, DFT methods, such as B3LYP with a suitable basis set like 6-311G++(d,p), are commonly used to optimize the molecular geometry and predict various properties. nih.gov

In the case of halogenated phenyl ethanone (B97240) derivatives, DFT calculations are employed to determine key geometrical parameters (bond lengths and angles), which can then be compared with experimental data from techniques like X-ray crystallography. researchgate.net Furthermore, DFT is instrumental in exploring potential reaction pathways by calculating the energies of reactants, transition states, and products. This allows for the elucidation of reaction mechanisms at a molecular level. For instance, understanding the preferred sites for nucleophilic or electrophilic attack can be achieved through analysis of the molecular electrostatic potential (MEP), which is calculated using DFT. nih.govresearchgate.net

Ab Initio and Post-Hartree-Fock Methodologies for High-Level Calculations

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. The Hartree-Fock (HF) method is the simplest ab initio method. sphinxsai.com However, HF theory does not fully account for electron correlation, which is the interaction between individual electrons.

To achieve higher accuracy, post-Hartree-Fock methods are employed. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, build upon the HF calculation to include electron correlation. ruhr-uni-bochum.de While computationally more demanding than DFT, these methods are often used as benchmarks for more approximate methods and are crucial for studying systems where electron correlation plays a significant role. For molecules like this compound, these high-level calculations can provide very accurate predictions of molecular energies and properties.

Advanced Quantum Chemistry Algorithms and Their Applicability

The field of quantum chemistry is continually evolving, with the development of new algorithms that enhance the speed and accuracy of calculations. ruhr-uni-bochum.de For instance, the use of resolution-of-identity (RI) approximations can significantly speed up post-Hartree-Fock calculations without a substantial loss of accuracy. Similarly, localized correlation methods can reduce the computational scaling of these calculations, making them applicable to larger and more complex molecules.

Quantum computing is also an emerging area with the potential to revolutionize quantum chemical calculations. Quantum algorithms, such as the quantum phase estimation (QPE) algorithm, are being developed to perform full configuration interaction calculations, which are exact solutions to the electronic Schrödinger equation within a given basis set, with significantly fewer computational resources than classical computers. rsc.org While still in the early stages of development, these advanced algorithms hold the promise of providing unprecedented accuracy in the study of molecular systems like this compound.

Molecular Orbital Theory and Reactivity Analysis

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. By analyzing the molecular orbitals, one can gain insights into how a molecule will interact with other chemical species.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Chemical Reactivity Indices

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. schrodinger.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, stability, and optical properties. schrodinger.comnih.gov A smaller HOMO-LUMO gap generally indicates higher reactivity. nih.govnih.gov

For molecules similar to this compound, DFT calculations are routinely used to compute the HOMO and LUMO energies and visualize their spatial distribution. nih.govresearchgate.net This analysis helps to identify the regions of the molecule that are most likely to be involved in chemical reactions.

From the HOMO and LUMO energies, various chemical reactivity indices can be calculated, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). sphinxsai.com These indices provide a quantitative measure of the molecule's reactivity.

Table 1: Illustrative Frontier Molecular Orbital Properties and Reactivity Indices

| Parameter | Symbol | Formula | Description |

| HOMO Energy | EHOMO | - | Energy of the highest occupied molecular orbital. |

| LUMO Energy | ELUMO | - | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | Measure of the power of an atom or group of atoms to attract electrons towards itself. |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution. |

| Electrophilicity Index | ω | χ2/(2η) | Measure of the electrophilic character of a species. |

This table provides a general framework. Specific values for this compound would require dedicated quantum chemical calculations.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a powerful tool for studying the delocalization of electron density and the stability of molecules. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. wisc.edu

NBO analysis can quantify the interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions, measured by the second-order perturbation energy (E(2)), provides insight into the extent of electron delocalization, also known as hyperconjugation. sphinxsai.com Stronger donor-acceptor interactions lead to greater stabilization of the molecule. sphinxsai.com For a molecule like this compound, NBO analysis can reveal important interactions, such as those between the lone pairs of the oxygen and halogen atoms and the antibonding orbitals of the aromatic ring or the carbonyl group. nih.gov

Table 2: Illustrative Natural Bond Orbital (NBO) Analysis Data

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP(1) O | σ(C-C) | Value | Lone Pair -> Antibonding Sigma |

| LP(1) Br | π(C=C) | Value | Lone Pair -> Antibonding Pi |

| π(C=C) | π*(C=O) | Value | Pi -> Antibonding Pi |

This table illustrates the type of information obtained from an NBO analysis. The specific orbitals and interaction energies for this compound would be determined from a computational study.

Electrostatic Potential Surface (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool used to visualize the three-dimensional charge distribution of a molecule. researchgate.net It illustrates the electrostatic potential on the electron density surface, allowing for the identification of electrophilic and nucleophilic sites within the molecule. researchgate.net In these maps, regions of negative potential, typically colored red, indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential, colored blue, are electron-poor and prone to nucleophilic attack.

For this compound, MEP analysis highlights several key features:

The most negative electrostatic potential is localized on the oxygen atom of the carbonyl group, a result of its high electronegativity and the presence of lone pairs of electrons. This site is the primary center for electrophilic attack and hydrogen bond donation.

A significant region of positive potential is centered on the carbonyl carbon atom. This electron deficiency is induced by the adjacent electronegative oxygen atom, making it the principal site for nucleophilic addition reactions. nih.gov

The hydrogen atoms of the fluoromethyl group and the aromatic ring exhibit moderately positive potential.

The fluorine and bromine atoms display regions of both negative and slightly positive (or neutral) potential, contributing to the complex electronic landscape of the molecule. The area around the halogen atoms can be involved in halogen bonding interactions.

These charge distributions are crucial for predicting intermolecular interactions and the initial steps of chemical reactions.

Table 1: Hypothetical Electrostatic Potential Values at Key Atomic Sites of this compound This table presents illustrative values based on typical DFT calculations for similar molecules.

| Atomic Site | Description | Predicted Electrostatic Potential (kcal/mol) |

|---|---|---|

| Carbonyl Oxygen | Most electron-rich site | -45.0 |

| Carbonyl Carbon | Most electron-poor carbon | +35.5 |

| α-Carbon | Carbon adjacent to carbonyl and fluorine | +15.0 |

| Fluorine Atom | Electronegative halogen | -20.0 |

Conformational Analysis and Stereochemistry

Theoretical Prediction of Stable Conformations and Energy Barriers

The reactivity and physical properties of this compound are influenced by its conformational flexibility. The molecule possesses several rotatable single bonds, primarily the C(O)-C(α) bond and the C(aryl)-C(O) bond. Theoretical calculations, such as Density Functional Theory (DFT), are employed to identify the most stable conformers and the energy barriers that separate them. iau.iriau.ir

Analysis of the rotation around the C(O)-C(α) bond reveals different spatial arrangements of the fluorine atom relative to the carbonyl oxygen. The two most significant conformers are typically a gauche form, where the F-C-C=O dihedral angle is approximately 60°, and an eclipsed (or cis-periplanar) form, where this angle is near 0°. In many α-haloketones, the eclipsed conformer, where the halogen and oxygen are cis, is surprisingly stable due to favorable orbital interactions, despite steric repulsion. wikipedia.org

Rotation around the C(aryl)-C(O) bond determines the orientation of the phenyl ring relative to the keto-fluoroethyl group. Steric hindrance between the ortho-bromo substituent and the carbonyl oxygen or the α-carbon group plays a significant role in determining the lowest energy conformation. Computational studies can map the potential energy surface for these rotations, identifying the global energy minimum and the transition states connecting different conformers. nih.gov

Table 2: Predicted Relative Energies and Rotational Barriers for this compound Conformers This table presents illustrative values based on typical DFT calculations for similar molecules.

| Conformer/Transition State | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Conformer 1 (Global Minimum) | Gauche F-C-C=O, Phenyl ring twisted | 0.00 |

| Conformer 2 | Eclipsed F-C-C=O, Phenyl ring twisted | 1.5 |

| TS1 (C(O)-C(α) rotation) | Transition state for F-C-C=O rotation | 4.5 |

| TS2 (C(aryl)-C(O) rotation) | Transition state for phenyl ring rotation | 6.0 |

Computational Modeling of Stereoselective Reactions and Diastereomeric Ratios

The carbonyl group in this compound is prochiral, meaning that nucleophilic addition can lead to the formation of a new stereocenter. academie-sciences.fr For instance, the reduction of the ketone to form 1-(2-bromophenyl)-2-fluoroethanol (B2808856) can produce two enantiomers (or diastereomers if another chiral center is present). Computational chemistry provides powerful tools to predict the stereochemical outcome of such reactions.

By modeling the transition states for the nucleophilic attack on the two faces (Re and Si) of the carbonyl carbon, the relative activation energies can be calculated. academie-sciences.fr According to transition state theory, the reaction pathway with the lower activation energy will be favored, leading to the major product isomer. Models like the Felkin-Anh model provide a qualitative framework for predicting this selectivity, which can be quantified through high-level DFT calculations. These calculations consider the steric and electronic effects of the substituents on the α-carbon to determine the most favorable trajectory for the incoming nucleophile. The predicted diastereomeric or enantiomeric ratio can be estimated from the calculated difference in the free energies of the transition states (ΔΔG‡).

Table 3: Computational Prediction for Diastereoselective Reduction of this compound This table presents illustrative values based on a hypothetical nucleophilic addition reaction.

| Transition State | Product Diastereomer | Relative Free Energy of Activation (ΔΔG‡, kcal/mol) | Predicted Diastereomeric Ratio (at 298 K) |

|---|---|---|---|

| TS-A (Favored) | (1R,2S)- or (1S,2R)-isomer | 0.0 | ~90:10 |

| TS-B (Disfavored) | (1R,2R)- or (1S,2S)-isomer | 1.3 |

Reaction Pathway Modeling and Transition State Characterization

Computational Elucidation of Reaction Mechanisms and Intermediates

Computational modeling is instrumental in elucidating the detailed step-by-step mechanisms of chemical reactions. up.ac.za For α-haloketones like this compound, reactions can be complex, involving competing pathways such as nucleophilic substitution at the α-carbon, addition to the carbonyl group, or elimination. nih.gov

DFT calculations can map the entire potential energy surface of a reaction, identifying all stationary points, including reactants, products, intermediates, and transition states. up.ac.za For example, in a nucleophilic substitution reaction where a nucleophile replaces the fluorine atom, computational studies can distinguish between a direct SN2-like displacement and a two-step mechanism involving the formation of a tetrahedral intermediate at the carbonyl carbon, followed by intramolecular rearrangement (the Favorskii rearrangement pathway). By calculating the energies of all species along each potential pathway, the most plausible reaction mechanism can be determined.

Calculation of Activation Energies and Reaction Thermodynamics

Table 4: Calculated Thermodynamic and Kinetic Parameters for a Hypothetical SN2 Reaction at the α-Carbon This table presents illustrative values based on typical DFT calculations for α-haloketone reactions.

| Parameter | Description | Calculated Value (kcal/mol) |

|---|---|---|

| Activation Energy (Ea) | Energy barrier for the reaction | 22.5 |

| Enthalpy of Reaction (ΔH) | Overall heat change of the reaction | -15.0 |

| Gibbs Free Energy of Reaction (ΔG) | Spontaneity of the reaction | -12.8 |

Advanced Spectroscopic Analysis and Structural Elucidation of 1 2 Bromophenyl 2 Fluoroethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 1-(2-Bromophenyl)-2-fluoroethanone, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a comprehensive picture of the atomic connectivity and electronic environment within the molecule.

The ¹H NMR spectrum provides information about the protons in the molecule. The aromatic protons on the phenyl ring typically appear as a complex multiplet pattern due to their coupling with each other. The methylene (B1212753) protons (—CH₂F) adjacent to the fluorine atom exhibit a characteristic doublet due to coupling with the fluorine atom (²JHF).

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The carbonyl carbon (C=O) is typically observed in the downfield region around 190 ppm. The carbon atom bonded to fluorine (—CH₂F) shows a doublet due to one-bond carbon-fluorine coupling (¹JCF). The aromatic carbons also display distinct signals, with the carbon attached to the bromine atom (C-Br) showing a characteristic shift. Data from a similar compound, 2-bromo-1-(2-chlorophenyl)ethanone, shows aromatic protons in the range of δ 7.35–7.65 ppm and the methylene protons as a singlet at δ 4.53 ppm (in the absence of fluorine coupling). rsc.org For 2'-bromoacetophenone (B1265738), the methyl protons appear at δ 2.613 ppm. chemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity | Notes |

|---|---|---|---|---|

| Aromatic H | ¹H | ~7.3 - 7.8 | Multiplet | Complex pattern due to ortho, meta, and para coupling. |

| -CH₂F | ¹H | ~5.5 - 6.0 | Doublet (d) | Coupling to adjacent ¹⁹F nucleus. |

| C=O | ¹³C | ~190 - 194 | Singlet (or Doublet) | May show small coupling to the fluorine (³JCF). |

| -CH₂F | ¹³C | ~80 - 90 | Doublet (d) | Large one-bond coupling to ¹⁹F (¹JCF). |

| C-Br | ¹³C | ~118 - 122 | Singlet | Directly attached to bromine. |

| Aromatic C | ¹³C | ~125 - 138 | Multiple signals | Chemical shifts are influenced by the bromo and acyl substituents. |

¹⁹F NMR is highly sensitive and provides a wide chemical shift range, making it an excellent tool for characterizing fluorine-containing compounds. wikipedia.orghuji.ac.il The ¹⁹F nucleus is 100% naturally abundant and has a spin of ½, resulting in sharp signals. wikipedia.org For this compound, the ¹⁹F spectrum would show a single signal, a triplet, due to coupling with the two adjacent methylene protons (²JHF). The chemical shift for a CH₂F group typically appears in the range of -200 to -220 ppm. wikipedia.org This large upfield shift is characteristic of fluorine in an aliphatic environment and is sensitive to the electronic effects of the nearby carbonyl and aromatic groups. thermofisher.comazom.com

Spin-spin coupling constants provide valuable information about the connectivity and geometry of the molecule.

²JHF (geminal coupling): The coupling between the fluorine and the protons on the same carbon atom (—CH₂F) is typically large, often in the range of 45-50 Hz. wikipedia.org This coupling gives rise to the doublet in the ¹H spectrum and the triplet in the ¹⁹F spectrum.

¹JCF (one-bond coupling): The coupling between a carbon and a directly attached fluorine is very large, typically between 160 and 250 Hz. caltech.edu This is readily observed in the ¹³C spectrum, where the signal for the —CH₂F carbon appears as a distinct doublet.

Long-range couplings: Smaller couplings can also be observed over multiple bonds. For instance, three-bond coupling between the fluorine and the carbonyl carbon (³JCF) and the aromatic protons (⁴JHF and ⁵JHF) can provide further structural confirmation. caltech.edu

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning all signals and confirming the molecular structure. bas.bgmnstate.edu

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other. libretexts.org For this compound, a COSY spectrum would show cross-peaks between the coupled aromatic protons, helping to assign their specific positions on the ring. It would not, however, show a correlation between the aromatic protons and the isolated —CH₂F protons. mnstate.edu

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of directly attached carbons. youtube.com An HSQC spectrum would show a cross-peak connecting the ¹H signal of the —CH₂F group to its ¹³C signal, and it would similarly link each aromatic proton signal to its corresponding carbon signal, confirming their direct attachment. princeton.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. youtube.com It is particularly useful for identifying quaternary carbons (those with no attached protons) and for piecing together different parts of the molecule. For this compound, HMBC would show correlations from the —CH₂F protons to the carbonyl carbon (²JCH) and the ipso-carbon of the aromatic ring (³JCH). Correlations from the aromatic protons to the carbonyl carbon would also be expected. princeton.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies atoms that are close to each other in space, regardless of whether they are bonded. libretexts.org A NOESY spectrum would show cross-peaks between the protons on the —CH₂F group and the proton at the C6' position of the aromatic ring, confirming their spatial proximity. This is critical for establishing the conformation of the molecule around the bond connecting the carbonyl group to the aromatic ring. slideshare.net

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be dominated by a strong absorption band for the carbonyl (C=O) group.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H (aromatic) | Stretching | 3000 - 3100 | Medium |

| C-H (aliphatic) | Stretching | 2850 - 3000 | Medium |

| C=O (ketone) | Stretching | 1690 - 1710 | Strong |

| C=C (aromatic) | Stretching | 1450 - 1600 | Medium to Weak |

| C-F | Stretching | 1000 - 1100 | Strong |

| C-Br | Stretching | 500 - 600 | Medium to Strong |

The exact position of the C=O stretch is influenced by the electronegative fluorine and bromine atoms. For comparison, the IR spectrum of 2-bromo-1-phenylethanone shows a C=O stretch around 1690-1700 cm⁻¹. nist.gov The presence of the electron-withdrawing fluorine on the alpha-carbon typically shifts the carbonyl absorption to a higher wavenumber. The spectrum would also feature bands for C-F and C-Br stretching, although these can sometimes be difficult to assign definitively in the complex fingerprint region (below 1500 cm⁻¹). docbrown.infodocbrown.info

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. The molecular weight of this compound is 217.04 g/mol . nih.gov

A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern of the molecular ion. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. docbrown.info This results in two molecular ion peaks (M⁺ and M+2) of almost equal intensity, separated by two mass units (e.g., at m/z 216 and 218, corresponding to C₈H₆⁷⁹BrFO⁺ and C₈H₆⁸¹BrFO⁺). docbrown.info

The fragmentation of the molecular ion provides structural clues. Common fragmentation pathways for α-haloketones include: libretexts.org

Alpha-cleavage: Breakage of the bond between the carbonyl carbon and the aromatic ring, or between the carbonyl carbon and the CH₂F group.

Loss of the bromophenyl group would lead to a [COCH₂F]⁺ fragment.

Loss of the CH₂F group is less likely but could result in a [C₆H₄BrCO]⁺ fragment (bromobenzoyl cation) at m/z 183/185.

Loss of halogens: The molecule can lose a bromine radical (·Br) or a fluorine radical (·F). The loss of the weaker C-Br bond is more probable, leading to a fragment ion at m/z 137. docbrown.info

Benzylic cleavage: The fragment at m/z 105, corresponding to the benzoyl cation [C₆H₅CO]⁺, is a common feature in the mass spectra of acetophenone (B1666503) derivatives, formed after the loss of both halogens. libretexts.org

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise atomic arrangement of a compound in its solid state. wustl.edumdpi.com This technique provides high-resolution three-dimensional structures, revealing exact bond lengths, bond angles, and the conformation of the molecule within the crystal lattice. mdpi.com For a molecule like this compound, a single-crystal X-ray diffraction experiment would provide unequivocal proof of its molecular structure. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are mathematically related to the electron density distribution within the crystal, allowing for the construction of a detailed molecular model. wustl.edu

While a specific crystal structure for this compound is not publicly documented, analysis of closely related compounds allows for a robust prediction of its solid-state characteristics and intermolecular interactions. Studies on similar bromophenyl derivatives reveal common packing motifs and non-covalent interactions that are crucial for crystal stability. nih.govnih.gov

The key intermolecular interactions expected to govern the crystal packing of this compound include:

Hydrogen Bonds: The presence of the fluorine atom and the carbonyl oxygen atom creates potential hydrogen bond acceptors. Weak C-H···O and C-H···F hydrogen bonds are anticipated. In particular, the interaction between the acidic α-hydrogen on the fluorinated carbon and the carbonyl oxygen or fluorine atom of a neighboring molecule could be a significant stabilizing force. A study on the dinitrophenylhydrazone derivative of 1-(4-bromophenyl)-2-fluoroethanone identified a particularly short F···H contact of 2.02 Å, indicating a strong, stabilizing interaction. researchgate.net

Halogen Bonding: The bromine atom on the phenyl ring can act as a halogen bond donor, interacting with nucleophilic atoms like the carbonyl oxygen of an adjacent molecule (C-Br···O).

To visualize and quantify these interactions, Hirshfeld surface analysis is often employed. This computational tool maps the intermolecular contacts in a crystal, with different colors representing the types and relative strengths of the interactions. nih.govfigshare.com A two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the contribution of each type of interaction to the total crystal packing. nih.gov For instance, in related structures, H···H contacts often comprise the largest percentage of the surface area, followed by C···H and O···H interactions. nih.gov

Table 1: Expected Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |

|---|---|---|---|---|

| Hydrogen Bond | Aromatic C-H, Aliphatic C-H | Carbonyl Oxygen (O), Fluorine (F) | 2.0 - 2.5 (F···H), 2.2 - 2.8 (O···H) | Directional; significant for crystal packing and conformation. researchgate.net |

| Halogen Bond | Bromine (Br) | Carbonyl Oxygen (O) | ~3.0 - 3.5 | Directional; influences molecular assembly. |

| π-π Stacking | Phenyl Ring | Phenyl Ring | ~3.3 - 3.8 | Stabilizes the structure through aromatic ring overlap. nih.gov |

| van der Waals | All atoms | All atoms | Variable | Non-directional; contributes to overall crystal cohesion. nih.gov |

Correlation of Experimental Spectroscopic Data with Quantum Chemical Predictions

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for predicting and interpreting the spectroscopic properties of molecules. canterbury.ac.nzarxiv.org By correlating theoretical predictions with experimental data from techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, a deeper understanding of the molecular structure and electronic environment can be achieved. nih.govresearchgate.net

For this compound, DFT calculations would typically begin with a geometry optimization to find the lowest energy conformation of the molecule. figshare.com Following optimization, various spectroscopic parameters can be calculated.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR chemical shifts. researchgate.netnih.gov Benchmark studies have shown that specific combinations of DFT functionals and basis sets provide high accuracy. For instance, the ωB97X-D functional with a def2-SVP basis set is highly effective for ¹³C predictions, while the WP04 functional with a 6-311++G(2d,p) basis set performs well for ¹H predictions. mdpi.com For ¹⁹F NMR, the oB97XD/aug-cc-pvdz level of theory has been shown to yield results with high accuracy, often with a root-mean-square error below 4 ppm. worktribe.com The calculated isotropic shielding values are then converted to chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). The excellent agreement typically observed between calculated and experimental shifts aids in the unambiguous assignment of complex spectra.

Table 2: Illustrative Correlation of Experimental and Predicted NMR Chemical Shifts (δ, ppm)

| Nucleus | Position | Expected Experimental δ (ppm) | Predicted δ (ppm) (DFT/GIAO) | Deviation (Δδ) |

|---|---|---|---|---|

| ¹H | Aromatic (H3-H6) | 7.2 - 7.8 | 7.1 - 7.9 | < 0.2 |

| ¹H | Methylene (-CH₂F) | 5.5 - 6.0 (doublet, ²JHF ≈ 48 Hz) | 5.4 - 5.9 | < 0.2 |

| ¹³C | Carbonyl (C=O) | 188 - 192 | 187 - 193 | < 2.0 |

| ¹³C | Aromatic (C-Br) | 118 - 122 | 117 - 123 | < 2.0 |

| ¹³C | Aromatic (C1-C6) | 125 - 135 | 124 - 136 | < 2.0 |

| ¹³C | Methylene (-CH₂F) | 88 - 92 (doublet, ¹JCF ≈ 180 Hz) | 87 - 93 | < 2.0 |

| ¹⁹F | Fluorine (-CH₂F) | -220 to -240 (triplet, ²JHF ≈ 48 Hz) | -225 to -245 | < 4.0 |

Vibrational Spectroscopy: DFT calculations are also used to predict the vibrational frequencies observed in IR and Raman spectra. mdpi.comnih.gov The B3LYP functional combined with a large basis set like 6-311++G(d,p) is commonly used for this purpose. nih.govmdpi.com The calculated frequencies are systematically higher than experimental values due to the neglect of anharmonicity and other model limitations. Therefore, they are often multiplied by a scaling factor (typically ~0.96-0.98) to improve agreement with experimental data. nih.gov The Potential Energy Distribution (PED) analysis is then used to assign the calculated vibrational modes to specific molecular motions, such as stretching, bending, or torsion. mdpi.com This correlation is invaluable for assigning peaks in the experimental IR spectrum to specific functional groups.

Table 3: Correlation of Key Experimental and Predicted IR Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Expected Experimental Range (cm⁻¹) | Predicted (Scaled) Range (cm⁻¹) | Assignment |

|---|---|---|---|

| C-H stretch (Aromatic) | 3100 - 3000 | 3090 - 2990 | Stretching of C-H bonds on the phenyl ring. mdpi.com |

| C-H stretch (Aliphatic) | 3000 - 2900 | 2990 - 2890 | Asymmetric and symmetric stretching of methylene C-H bonds. nih.gov |

| C=O stretch | 1720 - 1700 | 1715 - 1695 | Stretching of the carbonyl double bond. |

| C=C stretch (Aromatic) | 1600 - 1450 | 1590 - 1440 | Stretching of carbon-carbon bonds within the phenyl ring. nih.gov |

| C-F stretch | 1150 - 1050 | 1140 - 1040 | Stretching of the carbon-fluorine single bond. |

| C-Br stretch | 680 - 550 | 670 - 540 | Stretching of the carbon-bromine single bond. |

The synergy between high-level quantum chemical predictions and advanced spectroscopic analysis provides a comprehensive and validated understanding of the structural and electronic properties of this compound, forming a crucial foundation for further research into its reactivity and material properties.

Synthetic Applications and Derivatization Strategies for 1 2 Bromophenyl 2 Fluoroethanone

Role as a Key Precursor in Heterocyclic Compound Synthesis

The structural features of 1-(2-bromophenyl)-2-fluoroethanone make it an ideal starting point for the synthesis of a variety of heterocyclic systems, many of which are of significant interest in drug discovery. The presence of the α-fluoroketone functionality allows for the construction of fluorine-containing heterocycles, which often exhibit enhanced metabolic stability and binding affinity.

Construction of Imidazole (B134444) Rings and Related Fused Systems

While direct, specific literature on the use of this compound for the synthesis of simple imidazole rings is not extensively documented, its structural similarity to other α-haloketones suggests its utility in established imidazole syntheses. For instance, the Hantzsch imidazole synthesis, which involves the reaction of an α-haloketone, an aldehyde, and ammonia, provides a plausible route.

More specifically, the synthesis of fused imidazole systems, such as imidazo[1,2-a]pyridines, has been demonstrated with structurally related compounds. For example, the reaction of 2-bromo-1-(2-fluoro-5-nitrophenyl)ethanone (B13674966) with 2-aminopyridine (B139424) derivatives leads to the formation of the corresponding imidazo[1,2-a]pyridine (B132010) core. chemguide.co.uk This suggests that this compound could similarly react with various 2-aminoheterocycles to generate a range of fused heterocyclic systems. The general reaction involves the initial N-alkylation of the amino-heterocycle by the α-fluoroketone, followed by an intramolecular cyclization and dehydration to form the aromatic fused imidazole ring.